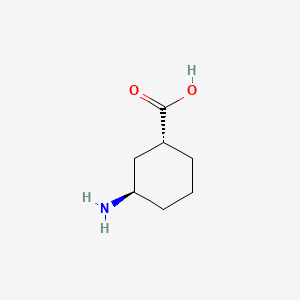

(1R,3R)-3-Aminocyclohexanecarboxylic acid

Beschreibung

Significance of Conformationally Restricted Amino Acids in Drug Design and Chemical Biology

Conformationally restricted amino acids are analogues of natural amino acids in which the rotation around one or more single bonds is limited, often by incorporating the structure into a cyclic framework. This rigidity reduces the entropic penalty upon binding to a biological target, potentially leading to enhanced binding affinity. Furthermore, constraining the shape of a molecule can pre-organize it into the bioactive conformation, improving its efficacy. By limiting the number of accessible conformations, these amino acids can also reduce off-target interactions, leading to fewer side effects. The restricted nature of these compounds often makes them less susceptible to degradation by proteases, thereby increasing their in vivo half-life.

Overview of (1R,3R)-3-Aminocyclohexanecarboxylic Acid within the Class of Cyclohexane-Derived Amino Acids

This compound belongs to the family of cyclohexane-derived amino acids, a prominent class of conformationally restricted building blocks. The cyclohexane (B81311) ring provides a rigid scaffold that limits the spatial orientation of the amino and carboxylic acid functional groups. The "(1R,3R)" designation specifies the absolute stereochemistry at the two stereocenters on the cyclohexane ring, indicating a trans relationship between the two substituents. This specific spatial arrangement is crucial for its biological activity and how it is incorporated into larger molecules.

Scope and Research Significance of the Compound

The research significance of this compound lies in its potential as a versatile building block for the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides. Its structural rigidity and defined stereochemistry make it an attractive component for designing molecules that can interact with specific biological targets, such as receptors and enzymes. A key area of interest is its role as a gamma-aminobutyric acid (GABA) analogue, suggesting its potential in the development of therapeutics for neurological disorders.

Interactive Data Table: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | (1R,3R)-3-aminocyclohexane-1-carboxylic acid |

| Molecular Formula | C₇H₁₃NO₂ |

| Molecular Weight | 143.18 g/mol |

| CAS Number | 34583-99-8 |

| Appearance | White to off-white powder |

| Melting Point | >250 °C (decomposes) |

| Solubility | Soluble in water |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bond Count | 1 |

| Topological Polar Surface Area | 63.3 Ų |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(1R,3R)-3-aminocyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c8-6-3-1-2-5(4-6)7(9)10/h5-6H,1-4,8H2,(H,9,10)/t5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKTUXQBZPWBFDX-PHDIDXHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C[C@@H](C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34583-99-8 | |

| Record name | rac-(1R,3R)-3-aminocyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1r,3r 3 Aminocyclohexanecarboxylic Acid and Its Stereoisomers

Stereoselective Synthesis Strategies

The controlled synthesis of specific stereoisomers of 3-aminocyclohexanecarboxylic acid is a significant challenge in organic chemistry, demanding high levels of stereoselectivity. Researchers have developed a variety of strategies to access defined enantiomers and diastereomers, determine their absolute stereochemistry, and achieve enantioselective synthesis through both chiral resolution and asymmetric approaches.

Access to Defined Enantiomers and Diastereomers

Another practical synthesis for obtaining stereoisomers of 3-aminocyclohexanecarboxylic acid starts from cyclohexene-4-carboxylic acid. This method relies on a key resolution step using a chiral amine to separate the enantiomers, which are then converted to the target amino acids.

Absolute Stereochemistry Determination Methods

Determining the absolute stereochemistry of the synthesized compounds is critical. One established method involves an alternative synthesis route from a starting material of known absolute configuration. For instance, the absolute stereochemistry of the (1R,3S) isomer of 3-aminocyclohexanecarboxylic acid was confirmed by synthesizing it from (R)-3-oxocyclohexanecarboxylic acid. researchgate.net Comparing the specific rotation value of the synthesized product with reported values is another common method to confirm the absolute configuration and enantiomeric purity. researchgate.net

For more complex molecules, advanced spectroscopic techniques are employed. The Mosher ester analysis is a widely used NMR-based method for determining the configuration of stereogenic centers. nih.gov This involves creating diastereomeric esters with a chiral derivatizing agent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), and analyzing the differences in the chemical shifts in their ¹H NMR spectra. nih.gov

Enantioselective Approaches: Chiral Resolution and Asymmetric Synthesis

Both chiral resolution and asymmetric synthesis are powerful tools for obtaining enantiomerically pure 3-aminocyclohexanecarboxylic acid.

Chiral Resolution: A common and practical method for separating enantiomers is through the formation of diastereomeric salts with a chiral resolving agent. For carboxylic acids, chiral amines are frequently used. A practical synthesis of stereoisomers of 3-aminocyclohexanecarboxylic acid has been achieved using chiral 1-phenylethylamine (B125046) as the resolving agent. researchgate.net The racemic acid reacts with a single enantiomer of the amine (e.g., (R)-1-phenylethylamine) to form a mixture of diastereomeric salts. libretexts.org These diastereomers have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. libretexts.org After separation, the pure enantiomers of the acid can be recovered by treatment with a strong acid. libretexts.org

Asymmetric Synthesis: Asymmetric synthesis aims to create the desired stereoisomer directly. One such approach involves the enantioselective rhodium(I)/binap-catalyzed 1,4-additions of arylzinc halides to N-sulfonylimines of cycloalk-2-enones. The resulting cyclic enamides can then undergo diastereoselective reduction to furnish cis- or trans-3-arylcycloalkylamines, which are precursors to the corresponding amino acids. Another method utilizes an enantioselective iridium-catalyzed hydrogenation of 3-alkoxycarbonyl-2-substituted quinoline (B57606) derivatives to produce endocyclic β-amino acids with two contiguous stereocenters with up to 90% e.e. researchgate.net

| Enantioselective Approach | Description | Key Reagents/Techniques |

| Chiral Resolution | Separation of a racemic mixture by forming diastereomeric salts with a chiral resolving agent. The diastereomers are separated based on different physical properties, followed by recovery of the pure enantiomers. | (R)-1-phenylethylamine, Fractional crystallization |

| Asymmetric Synthesis | Direct synthesis of a specific enantiomer. | Rhodium(I)/binap-catalyzed 1,4-addition, Enantioselective iridium-catalyzed hydrogenation |

Stereocontrolled Access to Amino Acid-Based Carbocyclic Nucleoside Analogs

The stereocontrolled synthesis of carbocyclic nucleoside analogs, where the furanose ring of a natural nucleoside is replaced by a carbocyclic system, is an area of significant interest due to their potential antiviral and anticancer properties. (1R,3R)-3-Aminocyclohexanecarboxylic acid and its stereoisomers can serve as key building blocks in these syntheses.

Enantiomerically pure carbocyclic 9-deazapurine nucleosides have been prepared from key intermediates derived from 1,4-gamma-ribonolactone. nih.gov The synthesis involves stereoselective reductions and intramolecular cyclizations to construct the carbocyclic core with the desired stereochemistry. nih.gov The heterocyclic base is then constructed onto this carbocyclic scaffold. nih.gov These methods provide a pathway to novel carbocyclic C-nucleosides and related compounds with defined stereochemistry. nih.govresearchgate.net

Practical and Scalable Synthesis Routes

For the practical application of this compound, the development of scalable synthesis routes is essential. These routes should be efficient, cost-effective, and amenable to large-scale production.

An improved synthesis of (1R,3S)-3-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic acid starting from 3-aminobenzoic acid has been described, utilizing milder and more selective conditions. researchgate.net This approach has demonstrated success with both classical salt resolution and enzymatic methods to achieve high selectivity. researchgate.net The development of telescoped processes, where multiple reaction steps are performed in a single pot without isolating intermediates, can significantly improve the efficiency and scalability of a synthesis.

Improved Synthetic Pathways from Aromatic Precursors (e.g., 3-aminobenzoic acid)

The synthesis of aminocyclohexanecarboxylic acids from aromatic precursors like aminobenzoic acids represents a direct and efficient approach. Catalytic hydrogenation is a key transformation in this process, converting the aromatic ring into a cyclohexane (B81311) ring. The choice of catalyst and reaction conditions is critical for controlling the stereochemical outcome, particularly the cis/trans ratio of the resulting isomers.

Improved methods have focused on achieving high stereoselectivity and yield under industrially viable conditions. For instance, the hydrogenation of 4-aminobenzoic acid has been extensively studied to produce trans-4-aminocyclohexanecarboxylic acid, a valuable synthetic intermediate. google.com One patented process describes the hydrogenation of 4-aminobenzoic acid using a Ruthenium on carbon (Ru/C) catalyst in a basic aqueous solution (e.g., 10% NaOH) at elevated temperature (100 °C) and hydrogen pressure (15 bar). google.com This method results in a mixture of cis and trans isomers, with the trans isomer being predominant. google.com The ability to use low hydrogen pressure makes this process suitable for industrial-scale applications. google.com

Research has shown that the catalyst system significantly influences the isomeric ratio. For example, using a Ruthenium on Alumina (Ru/Al2O3) or Rhodium on Alumina (Rh/Al2O3) support can lead to a nearly 1:1 ratio of cis to trans isomers when hydrogenating p-aminobenzoic acid. google.com The development of these catalytic systems is driven by the need for practical and efficient arene hydrogenation under mild conditions.

The table below summarizes representative results for the hydrogenation of p-aminobenzoic acid, illustrating the influence of the catalyst on the product isomer ratio.

| Catalyst | Support | Solvent | Temperature (°C) | H2 Pressure (bar) | cis:trans Ratio | Reference |

| 5% Ru/C | Carbon | 10% NaOH (aq) | 100 | 15 | 1:4.6 | google.com |

| Ru | Al2O3 | Not Specified | Not Specified | Not Specified | ~1:1 | google.com |

| Rh | Al2O3 | Not Specified | Not Specified | Not Specified | ~1:1 | google.com |

Bucherer-Bergs and Strecker Reactions for Substituted Analogs

The Bucherer-Bergs and Strecker reactions are classic multicomponent reactions that provide powerful tools for the synthesis of α-amino acids and their derivatives, including substituted analogs of 3-aminocyclohexanecarboxylic acid. wikipedia.orgwikipedia.orgorganic-chemistry.org These methods are particularly useful for creating α,α-disubstituted amino acids starting from a ketone. wikipedia.org

Bucherer-Bergs Reaction

This reaction synthesizes hydantoins from a carbonyl compound (ketone or aldehyde), ammonium (B1175870) carbonate, and an alkali metal cyanide like potassium cyanide. wikipedia.orgorganic-chemistry.org The resulting hydantoin (B18101) can then be hydrolyzed to yield the corresponding amino acid. Starting with a substituted cyclohexanone (B45756), this reaction allows for the introduction of both an amino group and a carboxylic acid group at the same carbon atom.

The general mechanism involves the initial formation of a cyanohydrin from the ketone, which then reacts with ammonium carbonate. alfa-chemistry.com Alternatively, an imine formed from the ketone and ammonia (B1221849) is attacked by the cyanide ion. wikipedia.org The resulting aminonitrile undergoes cyclization with carbon dioxide (from the ammonium carbonate) to form the hydantoin ring. wikipedia.org This method's simplicity and use of readily available starting materials make it a valuable tool for generating libraries of substituted cyclic amino acids. nih.gov

Strecker Reaction

The Strecker synthesis is another fundamental method for producing amino acids. wikipedia.orgorganic-chemistry.org In its classic form, it involves the reaction of an aldehyde or ketone with ammonia and hydrogen cyanide. wikipedia.orgmasterorganicchemistry.com This process forms an α-aminonitrile, which is subsequently hydrolyzed to the final α-amino acid. wikipedia.orgmasterorganicchemistry.com

The mechanism proceeds through the formation of an imine from the reaction of the carbonyl compound with ammonia. masterorganicchemistry.com A subsequent nucleophilic attack by the cyanide ion on the imine carbon generates the α-aminonitrile intermediate. wikipedia.orgmasterorganicchemistry.com The final step is the hydrolysis of the nitrile group to a carboxylic acid, typically under acidic conditions. masterorganicchemistry.com By using a substituted cyclohexanone as the starting material, the Strecker synthesis can be adapted to produce various analogs of aminocyclohexanecarboxylic acid with substituents on the cyclohexane ring.

Derivatization Strategies for Functionalization and Analog Generation

Derivatization is a key strategy for modifying the structure of this compound to generate novel analogs with potentially altered biological activity. This involves the chemical modification of its two primary functional groups: the amino group and the carboxylic acid group. nih.gov These modifications can serve multiple purposes, including protecting the functional groups during subsequent synthetic steps, improving analytical detection, or creating new classes of compounds. diva-portal.orglibretexts.org

Amine Group Derivatization:

The primary amino group is a versatile site for functionalization. One of the most common derivatization strategies is N-protection, which prevents the amine from reacting in subsequent steps. A widely used protecting group is the tert-butoxycarbonyl (Boc) group, which can be introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) ((Boc)2O). beilstein-journals.org For example, a cis-amino ester can be converted to its N-Boc-protected form in high yield using (Boc)2O in the presence of pyridine (B92270) and 4-(dimethylamino)pyridine (DMAP). beilstein-journals.org This N-Boc protection is crucial for performing selective reactions on other parts of the molecule, such as the oxidation of a double bond within the cyclohexane ring. beilstein-journals.org

Carboxylic Acid Group Derivatization:

The carboxylic acid group can be readily converted into other functional groups, most commonly esters. Esterification is often performed to protect the carboxylic acid or to improve the compound's solubility or chromatographic behavior. libretexts.org A common method involves reacting the carboxylic acid with an alcohol (e.g., methanol) under acidic conditions, such as with gaseous HCl. beilstein-journals.org This reaction transforms the carboxylic acid into its corresponding methyl ester. beilstein-journals.org Amide formation is another important derivatization, typically achieved by activating the carboxylic acid (e.g., by converting it to an acyl chloride with thionyl chloride) and then reacting it with an amine. rsc.org

These derivatization reactions are fundamental steps in multi-step syntheses to create complex analogs. For instance, a synthetic sequence might involve N-protection of the amino group, modification of the cyclohexane ring, and finally deprotection to yield the desired functionalized analog.

Isotopic Labeling Approaches for Mechanistic Investigations (e.g., Tritium (B154650) Labeling)

Isotopic labeling is a powerful technique used to track the metabolic fate of a molecule, investigate reaction mechanisms, and perform receptor binding assays. wikipedia.org In this method, one or more atoms in the compound are replaced with one of their isotopes. For studying GABA analogs like 3-aminocyclohexanecarboxylic acid, radiolabeling with tritium (³H), a radioactive isotope of hydrogen, is a common approach. akjournals.comnih.govakjournals.com

Tritium labeling is often accomplished through the catalytic reduction of an unsaturated precursor with tritium gas (³H₂). akjournals.comakjournals.com For example, a precursor molecule containing a carbon-carbon double bond can be hydrogenated using a catalyst like Palladium on carbon (Pd/C) and tritium gas. akjournals.com This process incorporates tritium atoms across the double bond, resulting in a radiolabeled version of the target molecule. akjournals.com This method is advantageous because it can introduce the label late in the synthetic sequence and can achieve high specific activity, which is a measure of the radioactivity per unit mass of the compound. akjournals.comakjournals.com

The synthesis of tritiated GABA analogs has been described for mechanistic studies of related receptor systems. akjournals.com For instance, [2,3,4-³H]gamma-hydroxybutyric acid was prepared by the catalytic tritium reduction of 2(5H)-furanone. akjournals.comakjournals.com Similarly, syntheses of stereoisomers of cis-3-aminocyclohexanecarboxylic acid have been designed via unsaturated intermediates specifically to make them suitable for tritium labeling. researchgate.net

The resulting tritiated compounds can be used in various biological assays. For example, their high specific activity makes them excellent tools for studying receptor binding characteristics, where the radiolabel allows for highly sensitive detection of the compound bound to its biological target. nih.gov

| Isotope | Labeling Method | Precursor Type | Purpose | Reference(s) |

| Tritium (³H) | Catalytic Reduction | Unsaturated analog (containing C=C bond) | Receptor binding assays, mechanistic studies | akjournals.com, nih.gov, akjournals.com, researchgate.net |

| Carbon-11 (¹¹C) | Strecker Synthesis | Aldehyde/Ketone + [¹¹C]NaCN | PET Imaging Tracers | nih.gov |

| Carbon-14 (¹⁴C) | Bucherer-Bergs Synthesis | Ketone + ¹⁴C-Potassium Cyanide | Pharmacokinetic studies | nih.gov |

Stereochemical and Conformational Analysis

Cyclohexane (B81311) Ring Conformation and Preferred Orientations of Substituents

The cyclohexane ring is not planar and most stably exists in a "chair" conformation, which minimizes both angle strain and torsional strain by maintaining tetrahedral bond angles of approximately 109.5° and staggering adjacent hydrogen atoms. libretexts.org In this conformation, the substituents on the ring can occupy two types of positions: axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring). libretexts.org

For (1R,3R)-3-Aminocyclohexanecarboxylic acid, the trans configuration dictates the relative positions of the amino and carboxylic acid groups. The most stable chair conformation is the one where both the amino group and the carboxylic acid group occupy equatorial positions. This arrangement minimizes steric hindrance, particularly 1,3-diaxial interactions, which are unfavorable steric clashes between an axial substituent and the axial hydrogens on the same side of the ring. libretexts.org Placing bulky substituents in the more spacious equatorial positions leads to a more stable molecule. libretexts.org

Crystal Structure Analysis of this compound and its Zwitterionic Forms

In the solid state, amino acids typically exist as zwitterions, where the acidic carboxylic acid group donates a proton to the basic amino group, resulting in a molecule with both a negatively charged carboxylate group (COO⁻) and a positively charged ammonium (B1175870) group (NH₃⁺). nih.govwikipedia.org X-ray crystallographic studies confirm that this compound also adopts a zwitterionic form in its crystalline state. nih.gov This intramolecular acid-base reaction is a fundamental characteristic of amino acids. wikipedia.org

Table 1: Crystal Data for (1S,3R)-3-Ammoniocyclohexanecarboxylate (a stereoisomer of the subject compound)

| Parameter | Value |

|---|---|

| Formula | C₇H₁₃NO₂ |

| Molecular Weight | 143.18 g/mol |

| Crystal System | Orthorhombic |

| a | 5.5130 (10) Å |

| b | 6.1282 (9) Å |

| c | 22.518 (4) Å |

| Volume | 760.8 (2) ų |

| Z | 4 |

Data from a crystallographic study on a closely related stereoisomer, which provides insight into the general crystalline behavior of this compound class. nih.gov

The crystal structure of this compound is heavily stabilized by a network of intermolecular hydrogen bonds. nih.gov The positively charged ammonium group (N⁺-H) acts as a hydrogen bond donor, while the negatively charged carboxylate group (C-O⁻) serves as an acceptor. nih.gov These interactions link the individual zwitterions in a "head-to-tail" fashion, a common motif in amino acid crystals. nih.gov This extensive hydrogen bonding network is a primary force governing the packing of the molecules in the crystal lattice. nih.govmdpi.com

Table 2: Hydrogen-Bond Geometry in (1S,3R)-3-Ammoniocyclohexanecarboxylate Crystal

| Donor–H···Acceptor | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |

|---|---|---|---|---|

| N1—H1C···O1 | 0.89 | 1.84 | 2.725 (2) | 172 |

| N1—H1D···O2 | 0.89 | 2.00 | 2.849 (2) | 160 |

| N1—H1E···O1 | 0.89 | 1.89 | 2.772 (2) | 170 |

| C6—H6···O2 | 0.98 | 2.55 | 3.472 (2) | 156 |

This table details the specific hydrogen bonds, including weaker C-H···O interactions, that stabilize the crystal structure. nih.gov

The intricate network of N—H···O hydrogen bonds leads to the formation of a distinct two-dimensional bilayer structure within the crystal. nih.gov These layers are arranged parallel to the bc plane of the crystal lattice. nih.gov The formation of such organized supramolecular structures is a direct consequence of the strong and directional nature of the hydrogen bonds between the zwitterionic molecules. nih.gov

Conformational Behavior in Solution and Solid States

While the solid-state conformation is rigidly defined within the crystal lattice, the molecule exhibits more dynamic behavior in solution. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) are used to determine the preferred conformations in solution. researchgate.netnih.gov For cyclic systems like this, there is often a strong correlation between the preferred solution-state conformation and the conformation observed in the solid state, though differences can arise due to the absence of crystal packing forces in solution.

When incorporated into oligomers, such as β-peptides, the inherent conformational preferences of this compound play a crucial role in directing the folding of the entire chain into predictable secondary structures. wisc.eduacs.org The rigid cyclohexane backbone can induce specific turns and helical structures. For instance, oligomers of the related trans-2-aminocyclohexanecarboxylic acid have been shown to form stable 14-helical structures. wisc.eduacs.org While specific studies on oligomers of this compound are less common, the principles of conformational restriction suggest it would also act as a potent structure-directing element in foldamers. researchgate.netwisc.edu

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| (1S,3R)-3-Ammoniocyclohexanecarboxylate |

| Glycine |

Relationship between Cyclohexane Ring Conformation and Peptide Backbone Structure

The rigid structure of the cyclohexane ring in β-amino acids like this compound significantly influences the backbone conformation of peptides into which they are incorporated. Unlike the flexibility of linear amino acids, the defined spatial orientation of the amino and carboxyl groups on the cyclohexane ring directs the peptide chain into specific secondary structures.

Oligomers of cyclic β-amino acids are known to form stable, predictable secondary structures, often referred to as foldamers. For instance, peptides composed of trans-2-aminocyclohexanecarboxylic acid have been shown to adopt a well-defined 14-helix structure. mdpi.comlibretexts.org This helical fold is characterized by a 14-membered hydrogen-bonded ring formed between the carbonyl oxygen of one residue and the amide proton of the second residue toward the N-terminus. researchgate.net This contrasts with the typical α-helix in proteins, which involves a 13-membered hydrogen bond ring. researchgate.net

When a residue like this compound is incorporated, the cyclohexane ring's conformation dictates the dihedral angles of the peptide backbone. For the trans isomer, where the substituents are on opposite sides of the ring, a diequatorial arrangement in a chair conformation is generally favored. This orientation positions the amino and carboxyl groups in a way that can promote the formation of stable helical or turn structures within a peptide sequence, effectively acting as a secondary structure inducer. The rigidity of the cyclic backbone limits the available conformational space, leading to more ordered peptide structures. researchgate.net

Impact of Configurational Isomerism on Conformational Preferences

Configurational isomers are stereoisomers that can only be interconverted by breaking and remaking chemical bonds. In the case of 3-aminocyclohexanecarboxylic acid, the key configurational isomers are the cis and trans diastereomers, which have profoundly different conformational preferences.

The (1R,3R) isomer is a trans isomer, meaning the amino and carboxylic acid groups are on opposite faces of the cyclohexane ring. In contrast, the (1R,3S) and (1S,3R) isomers are cis, with both substituents on the same face. This difference in configuration leads to distinct energetic preferences for the arrangement of the substituents in the dominant chair conformation.

For the trans isomer, this compound, the most stable conformation is a chair form where both the amino and carboxylic acid groups occupy equatorial positions. This arrangement minimizes steric strain, particularly 1,3-diaxial interactions, which are energetically unfavorable.

Conversely, for the cis isomers, such as (1S,3R)-3-aminocyclohexanecarboxylic acid, the chair conformation necessitates that one substituent is in an axial position while the other is equatorial. nih.gov Studies on the related cis-3-aminocyclohexanols have shown a preference for a chair conformation with a diequatorial distribution of the hydroxyl and amino groups. nih.gov However, for the carboxylic acid, the energetic balance between having the larger carboxylic acid group in an equatorial versus axial position is a key determinant of the conformational equilibrium.

The conformational disparity between cis and trans isomers has significant implications for their use in designing peptidomimetics. The predictable diequatorial arrangement in trans isomers like this compound makes them reliable building blocks for constructing specific, stable secondary structures such as helices. mdpi.comlibretexts.org The conformational properties of peptides containing cis isomers are often more complex and less predictable, potentially leading to different types of turns or more flexible structures. libretexts.org

Below is a table summarizing the expected conformational preferences for the configurational isomers of 3-aminocyclohexanecarboxylic acid.

| Isomer Configuration | Stereochemistry Example | Expected Substituent Orientation (in Chair Conformation) | Consequence for Peptide Structure |

| trans | (1R,3R) | Diequatorial | Promotes stable, predictable secondary structures (e.g., helices) |

| cis | (1S,3R) | Axial-Equatorial | Can lead to less predictable or more flexible structures |

Biological Activity and Mechanistic Elucidation

Interactions with Neurotransmitter Systems

While direct studies on the GABA mimetic properties of (1R,3R)-3-aminocyclohexanecarboxylic acid are limited, its structural relationship to GABA suggests a potential to interact with GABA receptors. However, research on conformationally restricted GABA analogues has indicated that the spatial orientation of the amino and carboxylic acid groups is a critical determinant for receptor binding and activation. For instance, studies on aminocyclopentanecarboxylic acid isomers have shown differential activity at GABA receptors, highlighting the importance of stereochemistry. The rigid cyclohexane (B81311) ring of this compound places its functional groups in a specific spatial arrangement that may influence its affinity and efficacy at GABAA and GABAB receptors. Further investigation is required to fully elucidate its direct receptor-mediated effects and to what extent it can mimic the inhibitory actions of GABA in the central nervous system.

Research has demonstrated that stereoisomers of 3-aminocyclohexanecarboxylic acid can interact with GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft and are crucial for terminating GABAergic neurotransmission. Notably, the cis-isomer of 3-aminocyclohexanecarboxylic acid has been identified as a selective inhibitor of neuronal GABA uptake. nih.gov Studies have shown that the nerve ending GABA transport site is capable of accommodating both cis- and trans-aminocyclohexanecarboxylic acid analogues, suggesting that this compound, a trans-isomer, may also interact with these transporters. nih.gov

Further research into the stereoselectivity of this interaction has revealed that the (1S,3R) isomer of cis-3-aminocyclohexanecarboxylic acid is a more potent inhibitor of GABA uptake compared to its (1R,3S) counterpart. This underscores the critical role of the absolute configuration of the chiral centers in determining the inhibitory activity at neuronal GABA transporters. While direct experimental data on the inhibitory potency and substrate activity of the specific (1R,3R)-trans-isomer is not extensively available, the existing evidence with related stereoisomers strongly suggests that it likely interacts with GATs, although its specific affinity and transportability may differ significantly from the cis-isomers.

The primary mechanism by which 3-aminocyclohexanecarboxylic acid stereoisomers are thought to modulate GABAergic neurotransmission is through the competitive inhibition of GABA transporters. By competing with GABA for binding to the transporter protein, these compounds can reduce the rate of GABA reuptake from the synapse. This leads to an increased concentration of GABA in the synaptic cleft, thereby prolonging its inhibitory effect on postsynaptic neurons.

The modulation of GABA reuptake is a key therapeutic strategy for conditions associated with reduced GABAergic tone, such as epilepsy. The ability of certain 3-aminocyclohexanecarboxylic acid isomers to selectively inhibit neuronal GABA uptake highlights their potential as modulators of this system. The precise impact of the (1R,3R) isomer on GABA reuptake mechanisms will depend on its specific affinity (Ki) and transport efficiency (Vmax) relative to GABA and other substrates of the GABA transporters.

Table 1: Comparative Activity of 3-Aminocyclohexanecarboxylic Acid Isomers at Neuronal GABA Transporters

| Compound | Isomer Configuration | Activity | Reference |

| cis-3-Aminocyclohexanecarboxylic acid | Racemic | Selective inhibitor of neuronal GABA uptake | nih.gov |

| (1S,3R)-3-Aminocyclohexanecarboxylic acid | cis | Potent inhibitor of GABA uptake | |

| (1R,3S)-3-Aminocyclohexanecarboxylic acid | cis | Less potent inhibitor of GABA uptake | |

| trans-3-Aminocyclohexanecarboxylic acid | Racemic | Accommodated by the GABA transport site | nih.gov |

Enzyme Inhibition and Inactivation Mechanisms

Gamma-aminobutyric acid aminotransferase (GABA-AT) is a key enzyme in the metabolic pathway of GABA, responsible for its degradation. Inhibition of GABA-AT leads to an increase in the intracellular concentration of GABA. Studies on unsaturated analogues of 3-aminocyclohexanecarboxylic acid have provided insights into the potential interaction of the saturated counterparts with this enzyme.

Specifically, trans-3-aminocyclohex-4-ene-1-carboxylic acid has been shown to be a competitive reversible inhibitor of GABA-AT. In contrast, the corresponding cis-isomer acts as a time-dependent, irreversible inactivator of the enzyme. This suggests that the trans stereochemistry, as present in this compound, may favor a reversible binding mode to the active site of GABA-AT rather than covalent modification and inactivation. However, it is important to note that these findings are based on an unsaturated analogue, and the absence of the double bond in this compound could influence its binding and activity.

The differential activity observed between the cis and trans isomers of 3-aminocyclohex-4-ene-1-carboxylic acid at GABA-AT highlights the stringent stereochemical requirements for binding and interaction with the enzyme's active site. The active site of GABA-AT, which utilizes a pyridoxal (B1214274) 5'-phosphate (PLP) cofactor, has a specific three-dimensional architecture that dictates substrate and inhibitor binding. nih.gov

The orientation of the amino and carboxylic acid groups on the cyclohexane ring is crucial for proper positioning within the active site to allow for either competitive inhibition or covalent bond formation leading to inactivation. The trans configuration of this compound results in a specific spatial arrangement of these functional groups. While this arrangement in the unsaturated analogue leads to reversible inhibition, further studies are necessary to determine the precise binding mode and inhibitory potential of the saturated (1R,3R) isomer at GABA-AT. The flexibility of the cyclohexane ring, compared to more rigid cyclopentane (B165970) analogues, may also play a role in its ability to adopt a conformation suitable for binding to the enzyme. medchemexpress.com

Table 2: Interaction of 3-Aminocyclohexene-1-carboxylic Acid Isomers with GABA-AT

| Compound | Isomer Configuration | Interaction with GABA-AT |

| cis-3-Aminocyclohex-4-ene-1-carboxylic acid | cis | Time-dependent, irreversible inactivator |

| trans-3-Aminocyclohex-4-ene-1-carboxylic acid | trans | Competitive reversible inhibitor |

Structure-Activity Relationship Studies (SAR)

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For conformationally restricted GABA analogs like this compound, SAR studies focus on the orientation of key functional groups and the rigidity of the molecular backbone.

The precise three-dimensional arrangement of the amino (-NH₂) and carboxylic acid (-COOH) groups is critical for recognition and binding to biological targets such as GABA receptors and transporters. In this compound, these two functional groups are in a trans configuration. This specific stereochemistry dictates the distance and relative orientation between the charged groups, which must match the binding pocket of its target protein.

The importance of this orientation is highlighted in studies of related GABA analogs, where different isomers exhibit vastly different potencies and selectivities for various GABA transporter (GAT) subtypes. For instance, the relative orientation of functional groups in analogs based on bicyclo[3.1.0]hexane backbones was shown to be crucial for selective inhibition of the betaine/GABA transporter-1 (BGT-1). nih.gov While direct comparative data for all isomers of 3-aminocyclohexanecarboxylic acid are sparse, the principle remains that the trans orientation in the (1R,3R) isomer presents a specific spatial arrangement of the pharmacophore elements that is key to its biological recognition.

The conformational flexibility of the GABA molecule allows it to bind to several different receptors and transporters, each requiring a slightly different conformation. nih.gov The introduction of a rigid cyclohexane backbone, as in this compound, restricts the number of possible conformations. This rigidity can lead to higher selectivity and potency for a specific biological target if the fixed conformation is the optimal one for binding. nih.govresearchgate.net

The rigid carbon skeleton reduces the entropic penalty upon binding to a receptor, which can contribute to a more favorable binding affinity. The use of carbocyclic structures like cyclopropanes, cyclobutanes, and cyclohexanes is a well-established strategy in medicinal chemistry to control molecular shape and improve biological activity. nih.gov The cyclohexane ring in this compound serves to lock the amino and carboxyl groups into a specific spatial relationship, enhancing its efficacy at targets that recognize this particular conformation.

Table 1: Comparison of GABA and its Restricted Analog

| Compound | Backbone | Flexibility | Potential Advantage |

|---|---|---|---|

| GABA | Acyclic | High | Binds to multiple targets |

Experimental Methodologies for Investigating Biological Mechanisms

A variety of experimental techniques are employed to study the effects of compounds like this compound on neural function. Ex vivo preparations such as brain slices are particularly valuable.

Brain slice assays provide a powerful ex vivo model for studying synaptic transmission and the effects of pharmacological agents in a relatively intact neural circuit. nih.gov These assays maintain the cellular architecture of a specific brain region, allowing for the investigation of complex processes like neurotransmitter release and reuptake. nih.govnih.gov

To study the effect of this compound, acute brain slices (typically 300-400 µm thick) from regions rich in GABAergic neurons, such as the hippocampus or cortex, can be prepared. nih.gov The slices are kept viable in oxygenated artificial cerebrospinal fluid. The methodology allows researchers to measure how the compound affects the basal or stimulated release of GABA, or its uptake by GABA transporters. For example, the supernatant from the incubated slices can be collected and analyzed by high-performance liquid chromatography (HPLC) to quantify the amount of released neurotransmitters. nih.gov This technique is particularly useful for screening compounds that may affect monoamine or GABA release and for studying the mechanisms associated with transporter-dependent activity. nih.gov

Applications in Medicinal Chemistry and Chemical Biology

Design and Synthesis of Peptidomimetics

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties. They represent a key area of drug discovery, aiming to create molecules with enhanced metabolic stability, better bioavailability, and increased receptor affinity and selectivity. The design of peptidomimetics often involves replacing parts of a peptide with non-peptide moieties or incorporating non-natural amino acids to confer specific structural and functional characteristics. researchgate.netupc.edu (1R,3R)-3-Aminocyclohexanecarboxylic acid serves as an important non-natural β-amino acid for this purpose.

The synthesis of peptide analogs incorporating this compound involves standard peptide coupling techniques. As a β-amino acid, its integration into a peptide chain results in the formation of α/β-peptides. This structural modification is significant because peptides containing β-amino acids often exhibit increased resistance to enzymatic degradation by proteases and peptidases. mdpi.comrsc.org The cyclohexane (B81311) ring imposes a rigid constraint on the peptide backbone, a desirable feature for creating structurally well-defined molecules. upc.edu While direct synthetic examples for the (1R,3R) isomer are specific to individual research, the methodology follows established protocols for incorporating similar cyclic β-amino acids, such as trans-2-aminocyclohexanecarboxylic acid (trans-ACHC), into peptide chains. rsc.orgrsc.orgchemrxiv.org These syntheses typically involve coupling the protected β-amino acid to a growing peptide chain using standard coupling reagents. mdpi.com

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Chemical Name | This compound |

| CAS Number | 933445-51-3 chemicalbook.comachemblock.com |

| Molecular Formula | C7H13NO2 chemicalbook.comachemblock.com |

| Molecular Weight | 143.18 g/mol chemicalbook.com |

A primary application of conformationally restricted amino acids is the stabilization of specific secondary structures in peptides. researchgate.netquora.com Carbocyclic β-amino acids, such as this compound, are particularly effective as inducers of helical or turn structures due to their limited flexibility. rsc.org The incorporation of these rigid units reduces the conformational freedom of the peptide backbone, which can provide an entropic advantage in receptor binding compared to more flexible linear peptides. researchgate.net

Research on analogous compounds has demonstrated this principle effectively. For instance, homooligomers of trans-2-aminocyclohexanecarboxylic acid (trans-ACHC) are known to fold into a highly stable 14-helix secondary structure. rsc.orgrsc.orgchemrxiv.org Similarly, peptides containing other substituted cyclohexane β-amino acids have also been shown to adopt this robust helical conformation. rsc.orgrsc.orgchemrxiv.org This strong folding propensity suggests that this compound can be used to engineer peptides with predictable and stable three-dimensional shapes, which is crucial for their biological function. agnopharma.comnih.gov

Table 2: Secondary Structures Induced by Cyclic β-Amino Acids

| Cyclic β-Amino Acid | Induced Secondary Structure | Reference |

|---|---|---|

| trans-2-Aminocyclohexanecarboxylic acid (trans-ACHC) | 14-Helix | rsc.orgrsc.orgchemrxiv.org |

| trans-2-Aminocyclopentanecarboxylic acid (trans-ACPC) | 12-Helix | rsc.org |

The field of materials science has found applications for cyclic amino acids in the construction of self-assembling nanomaterials. Specifically, peptides containing 3-aminocyclohexanecarboxylic acid have been shown to form self-assembling peptide nanotubes. nih.gov These structures possess properties that make them suitable for various uses in biology and material science. nih.gov The self-assembly process is often driven by intermolecular hydrogen bonds that link the amino acid units in a head-to-tail fashion, leading to the formation of organized supramolecular structures like bilayers or tubes. nih.gov The defined stereochemistry and rigid conformation of this compound can contribute to the formation of highly ordered and stable nanotubular assemblies. rsc.orgumb.edu

A major drawback of using natural peptides as therapeutic agents is their rapid degradation by enzymes in the body. nih.gov The incorporation of β-amino acids like this compound is a well-established strategy to create peptidomimetics with enhanced resistance to proteolytic cleavage. mdpi.comrsc.org The altered peptide backbone resulting from the inclusion of a β-amino acid is not recognized efficiently by proteases, thus increasing the metabolic stability and half-life of the molecule. mdpi.com Furthermore, conformationally constrained structures are generally less susceptible to enzymatic degradation. researchgate.net This resistance to hydrolysis is a critical attribute for the development of peptide-based drugs.

Role as a Conformationally Constrained Scaffold in Drug Discovery

In drug discovery, a scaffold is a core molecular structure upon which various functional groups can be appended to create a library of compounds. Conformationally constrained scaffolds are particularly valuable because they reduce the entropic penalty upon binding to a biological target and allow for the precise positioning of pharmacophoric groups. nih.govnih.gov The rigid cyclohexane ring of this compound makes it an excellent scaffold for presenting chemical functionalities in a well-defined spatial arrangement. nih.govresearchgate.net

The ability to selectively target one receptor subtype over others is a key goal in drug design, as it can minimize off-target effects. Using a rigid scaffold like this compound can lead to the development of more selective ligands. researchgate.net By pre-organizing the molecule into a conformation that is complementary to the binding site of a specific receptor, the affinity for that target can be enhanced while affinity for other receptors is reduced. researchgate.net This conformational restriction limits the number of shapes the molecule can adopt, increasing the probability of a high-affinity interaction with the intended target. researchgate.net This principle has been demonstrated with other conformationally restricted molecules, where different stereoisomers show significant differences in potency and selectivity for their respective receptors. nih.govnih.gov Therefore, designing peptidomimetics on a constrained scaffold derived from this compound offers a rational approach to achieving improved receptor selectivity.

Development of Bioactive Chemotypes Inspired by Natural Products

Natural products have long served as a primary source of inspiration for the design of bioactive molecules due to their inherent structural diversity and biological activity. The stereochemistry of these natural compounds often plays a critical role in their therapeutic effects nih.govresearchgate.net. Chiral scaffolds, such as this compound, are therefore valuable building blocks in medicinal chemistry for creating novel chemotypes that mimic the three-dimensional structures of natural products.

The rigid cyclohexane ring of this compound provides a fixed orientation of its amino and carboxylic acid functional groups. This conformational constraint is a desirable feature in drug design, as it can lead to higher binding affinity and selectivity for specific biological targets. While the direct synthesis of natural product-inspired chemotypes using this specific compound is not extensively documented in the reviewed literature, the principles of stereochemically-driven drug design strongly support its potential in this area nih.gov. The development of molecules that are inspired by nature often relies on the use of enantiomerically pure building blocks to control the final stereochemistry of the product, which is crucial for its biological function researchgate.net.

Applications in Carbocyclic Nucleoside Analog Synthesis

Carbocyclic nucleosides are a class of compounds where the oxygen atom of the furanose ring found in natural nucleosides is replaced by a methylene group. This modification imparts significant chemical and metabolic stability, as the resulting molecule is no longer susceptible to cleavage by phosphorylases and hydrolases nih.govnih.gov. Many carbocyclic nucleoside analogs have demonstrated potent antiviral and anticancer activities semanticscholar.org.

The synthesis of these analogs involves condensing a nucleobase with a functionalized carbocyclic scaffold nih.govsemanticscholar.org. While various carbocyclic systems, such as those based on cyclopentane (B165970) or bicyclo[2.2.1]heptane, have been successfully employed in the synthesis of these therapeutic agents, the specific application of this compound as a scaffold for carbocyclic nucleoside analogs is not prominently featured in the available scientific literature nih.govsemanticscholar.org. However, the underlying chemistry suggests that aminocyclohexane derivatives could potentially serve as precursors to six-membered ring carbocyclic nucleosides, an area of ongoing exploration in medicinal chemistry.

Development of Alicyclic Amino Acid Derivatives for Drug Design

Alicyclic amino acids are recognized as valuable scaffolds in drug research and are frequently used to generate novel molecules with improved stability and biological activity mdpi.comresearchgate.net. The incorporation of these conformationally restricted amino acids into peptides or small molecules can enforce specific secondary structures, which can enhance interaction with biological targets like enzymes or receptors nih.gov.

This compound serves as a key building block in this context. Its rigid structure is utilized in the design of peptidomimetics and other small molecules intended to modulate biological pathways. The defined spatial arrangement of the amino and carboxyl groups on the cyclohexane ring allows for the precise positioning of pharmacophoric features, a fundamental strategy in rational drug design. These derivatives are explored for a variety of therapeutic areas, leveraging the stability and structural definition conferred by the alicyclic core mdpi.com.

Analogs with Altered Cyclohexane Ring Substitution Patterns

The biological activity of molecules derived from 3-aminocyclohexanecarboxylic acid is highly dependent on the stereochemistry and substitution pattern of the cyclohexane ring nih.govresearchgate.net. Altering these features can lead to dramatic changes in pharmacological properties. A pertinent example is found in the stereoisomers of 3-aminocyclohexanecarboxylic acid, which have been studied as analogs of the neurotransmitter γ-aminobutyric acid (GABA). Research has shown a significant difference in the biological activity between the cis-isomers. The (1S,3R)-isomer is a potent inhibitor of GABA uptake in rat brain slices, showing a potency similar to GABA itself. In contrast, the (1R,3S)-isomer is at least 20 times less potent, highlighting the critical role of stereochemistry in target recognition and binding researchgate.net.

Further modifications, such as the introduction of additional substituents on the cyclohexane ring, can also modulate the activity, selectivity, and pharmacokinetic properties of the resulting compounds mdpi.com. These synthetic explorations are crucial for developing structure-activity relationships (SAR) that guide the optimization of lead compounds in drug discovery programs.

| Compound | Stereochemistry | Biological Activity (GABA Uptake Inhibition) |

|---|---|---|

| (1S,3R)-3-Aminocyclohexanecarboxylic acid | cis | Potent inhibitor, similar in potency to GABA researchgate.net |

| (1R,3S)-3-Aminocyclohexanecarboxylic acid | cis | At least 20 times less potent than the (1S,3R) isomer researchgate.net |

Fluorinated Derivatives and their Impact on Biological Properties

The introduction of fluorine into bioactive molecules is a widely used strategy in medicinal chemistry to enhance pharmacological properties. Fluorination can significantly alter a molecule's physicochemical characteristics, such as acidity (pKa), lipophilicity (logP), and metabolic stability nih.govresearchgate.net. These modifications can, in turn, improve target affinity, membrane permeability, and pharmacokinetic profiles nih.govresearchgate.net.

A regio- and stereoselective method for synthesizing novel fluorinated 2-aminocyclohexanecarboxylic acid derivatives has been developed, demonstrating the feasibility of accessing these valuable compounds nih.gov. While specific biological data for fluorinated derivatives of this compound are not detailed in the provided search results, the general principles of fluorine chemistry in drug design are well-established. For instance, fluorination of the cyclohexane ring can influence the conformation of the scaffold and introduce new, favorable interactions with the biological target, such as hydrogen bonds or dipole-dipole interactions researchgate.net.

| Property | Impact of Fluorination | Potential Consequence for Drug Design |

|---|---|---|

| Acidity (pKa) | Lowers the pKa of nearby functional groups (e.g., amines) researchgate.net | Alters ionization state at physiological pH, affecting receptor binding and solubility |

| Lipophilicity (logP) | Generally increases lipophilicity researchgate.net | Can improve membrane permeability and oral bioavailability |

| Metabolic Stability | The C-F bond is very strong and can block sites of metabolic oxidation | Increases drug half-life and duration of action |

| Conformation | Can induce conformational changes through stereoelectronic effects | Can lock the molecule in a bioactive conformation, increasing potency |

| Binding Interactions | Can participate in favorable interactions with protein targets (e.g., hydrogen bonds) researchgate.net | Enhances binding affinity and selectivity |

Chemical Probe Development for Investigating Biological Systems

Chemical probes are potent, selective, and well-characterized small molecules used to study the function of proteins and explore biological systems mskcc.orgnih.govrsc.org. These tools are instrumental in validating new drug targets and elucidating complex biological pathways . The development of high-quality chemical probes is a critical component of modern chemical biology and early-stage drug discovery.

A suitable chemical probe is typically derived from a molecular scaffold that allows for systematic modification to optimize potency and selectivity. While alicyclic structures are often used in drug design, the specific use of this compound as a foundational scaffold for the development of chemical probes is not explicitly described in the reviewed literature. Nevertheless, its properties as a conformationally restricted building block make it a potentially attractive starting point for the synthesis of libraries of compounds that could be screened for the ability to modulate novel biological targets, leading to the identification of new chemical probes.

Computational Studies and Molecular Modeling

Density Functional Theory (DFT) Calculations for Structural Elucidation and Conformational Analysis

Density Functional Theory (DFT) serves as a powerful quantum mechanical method to investigate the electronic structure and geometry of molecules. For (1R,3R)-3-Aminocyclohexanecarboxylic acid, DFT calculations are instrumental in elucidating its three-dimensional structure and exploring its conformational landscape. nih.govresearchgate.netresearchgate.netnih.govnih.govmdpi.comeurjchem.com

The cyclohexane (B81311) ring can adopt several conformations, primarily the chair, boat, and twist-boat forms. DFT calculations can predict the relative energies of these conformers, revealing the most stable arrangement of the molecule. For this compound, the chair conformation is generally the most stable. Within the chair conformation, the amino and carboxylic acid substituents can be in either axial or equatorial positions. DFT calculations help to determine the energetic preference for these substituent orientations.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) | Population (%) |

|---|---|---|---|

| Chair (eq, eq) | 0.00 | -55.2, 56.1, -56.1, 55.2, -54.3, 54.3 | 95.8 |

| Chair (ax, ax) | 3.50 | -52.1, 53.0, -53.0, 52.1, -51.5, 51.5 | 2.1 |

| Twist-Boat | 5.80 | -35.1, 60.2, -35.1, -35.1, 60.2, -35.1 | 0.1 |

Hypothetical data illustrating the results of DFT calculations on the conformational analysis of this compound.

Molecular Docking and Binding Affinity Predictions with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netnih.govcellmolbiol.orgbiorxiv.orgekb.egmdpi.comnih.govresearchgate.net In the context of this compound, molecular docking is employed to predict its binding mode and affinity to various biological targets, particularly GABA receptors and transporters.

The process involves preparing the three-dimensional structures of both the ligand (this compound) and the protein target. Docking algorithms then sample a large number of possible orientations of the ligand within the protein's binding site and score them based on a scoring function that estimates the binding affinity. These predictions can identify key interactions, such as hydrogen bonds and electrostatic interactions, that stabilize the ligand-protein complex.

| Biological Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| GABAA Receptor | -7.2 | Arg120, Glu155, Tyr205 |

| GABAB Receptor | -6.8 | Ser246, Trp332, His472 |

| GAT-1 Transporter | -8.1 | Tyr60, Ser295, Phe294 |

Illustrative molecular docking results for this compound with potential biological targets.

Molecular Dynamics Simulations for Conformational Sampling and Ligand-Protein Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecules and their interactions over time. zenodo.orgnih.govnih.govnih.govresearchgate.netmdpi.com For this compound, MD simulations are used to study its conformational flexibility in different environments (e.g., in water or bound to a protein) and to refine the understanding of ligand-protein interactions obtained from molecular docking.

An MD simulation calculates the trajectory of atoms and molecules by integrating Newton's laws of motion. This allows for the observation of how the compound and its target protein behave over a period of nanoseconds to microseconds. These simulations can reveal important information about the stability of the binding pose, the role of water molecules in the binding site, and the conformational changes that may occur upon ligand binding.

| Simulation System | Simulation Time (ns) | Average RMSD (Å) | Key Stable Interactions |

|---|---|---|---|

| This compound in Water | 100 | 1.2 | Intramolecular H-bond |

| Complex with GAT-1 | 200 | 2.5 (protein), 0.8 (ligand) | H-bonds with Tyr60, Ser295 |

Representative data from molecular dynamics simulations of this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analog Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. drugdesign.org For this compound, QSAR can be a valuable tool for designing new analogs with improved properties.

A QSAR model is built using a dataset of compounds with known activities. Molecular descriptors, which are numerical representations of the chemical structure (e.g., physicochemical properties, topological indices), are calculated for each compound. Statistical methods are then used to build a model that correlates these descriptors with the biological activity. This model can then be used to predict the activity of new, unsynthesized analogs.

In Silico Design and Virtual Screening of Novel Analogs

In silico design and virtual screening are computational techniques used to identify promising new drug candidates from large libraries of virtual compounds. nih.govresearchgate.netbiorxiv.orgplos.org Starting from the scaffold of this compound, these methods can be used to design and evaluate novel analogs with potentially enhanced activity, selectivity, or pharmacokinetic properties.

Virtual screening can be performed using either ligand-based or structure-based approaches. Ligand-based methods search for molecules with similar properties to a known active compound. Structure-based virtual screening involves docking a library of compounds into the binding site of a target protein and ranking them based on their predicted binding affinity. The top-ranked compounds can then be selected for synthesis and experimental testing.

Q & A

Advanced Research Questions

How can researchers resolve stereochemical impurities during synthesis?

Chiral HPLC is critical for separating diastereomers. For example, in the synthesis of Smoothened inhibitors, (1R,3S)- and (1S,3R)-isomers were resolved using chiral chromatography after carbobenzoxy (Cbz) protection . Key steps:

- Protection : The amino group is protected as a Cbz derivative.

- Separation : Chiral HPLC isolates enantiomers with >98% purity .

- Deprotection : Acidic conditions (e.g., TFA) remove the Cbz group without racemization .

What spectroscopic methods validate stereochemical purity in pharmacological studies?

- Circular Dichroism (CD) : Detects enantiomeric excess by analyzing Cotton effects.

- NOESY NMR : Confirms spatial proximity of protons (e.g., axial vs. equatorial positions on the cyclohexane ring) .

- X-ray crystallography : Provides definitive proof of absolute configuration, as demonstrated for the (1S,3R) isomer .

How do solvent and temperature affect crystallization for structural studies?

- Solvent choice : Slow diffusion of acetone into aqueous solutions produces high-quality single crystals .

- Temperature : Crystallization at 295 K optimizes lattice formation, as seen in monoclinic crystals with unit cell parameters a = 6.7996 Å, b = 13.3136 Å, and β = 94.449° .

Q. Data Contradiction Analysis

How to reconcile conflicting reports on biological activity across stereoisomers?

Q. Applications in Material Science

Can this compound form peptide nanotubes?

Yes. Its rigid cyclohexane backbone and amino/carboxylic acid groups enable self-assembly into nanotubes via hydrogen bonding and π-π stacking. Applications include drug delivery and nanomaterial templates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.